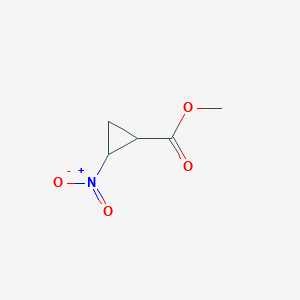

Methyl 2-nitrocyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

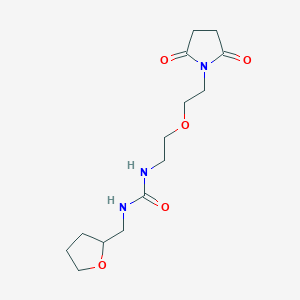

“Methyl 2-nitrocyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 22882-45-7 . It has a molecular weight of 145.11 and its IUPAC name is methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate . It is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3/t3-,4-/m1/s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 145.11 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Enolonium Species Formation : Methyl 2-nitrocyclopropane-1-carboxylate can be accessed as a single diastereoisomer from unsaturated carbonyl compounds. It serves as a source for nitro-methylene components and can be converted into cyclopropyl-amino acids, often found in biologically active compounds (Ghosh, Lipisa, Fridman, & Szpilman, 2023).

Nucleophilic Ring Opening : The compound undergoes nucleophilic ring opening by phenol derivatives, with a variety of substituents on both the aromatic alcohol and cyclopropane, yielding products in good yields and complete preservation of enantiomeric excess (Lifchits, Alberico, Zakharian, & Charette, 2008).

Catalysis and Synthesis

Lewis Acid-Catalyzed Ring-Opening : The compound is involved in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This process is significant in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Asymmetric Synthesis : It is used in the catalytic asymmetric synthesis of nitrocyclopropane carboxylates, achieving high diastereoselectivity and enantiomeric excess. This is crucial in creating diverse organic compounds (Moreau, Alberico, Lindsay, & Charette, 2012).

Advanced Applications

Green Synthesis of Inhibitors : It is used in green synthesis methodologies for precursors of cyclopropene-type inhibitors, crucial for maturation of fruits and vegetables. The synthesis involves domino reactions and is characterized by environmental friendliness (Fryźlewicz et al., 2021).

Gas-Phase Acidity Study : Studies on the gas-phase acidity of nitrocyclopropane reveal insights into its chemical behavior and reactivity, contributing to a deeper understanding of its properties (Bartmess, Wilson, Sorensen, & Bloor, 1992).

Structural Analysis : The structure and conformation studies of related cyclopropane carboxylic acids provide essential information about the molecular interactions and stability of these compounds (Korp, Bernal, & Fuchs, 1983).

Enzymatic Inhibition Studies : Its derivatives serve as inhibitors for specific enzymes, aiding in understanding enzymatic reactions and potential pharmaceutical applications (Zhao & Liu, 2002).

Boronate Urea Activation : This compound is involved in boronate urea-catalyzed reactions, leading to the formation of useful nitro ester building blocks. These building blocks have applications in bioactive target synthesis (So, Auvil, Garza, & Mattson, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Eigenschaften

IUPAC Name |

methyl 2-nitrocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWIUHGJPLTNRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2967848.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)

![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2967859.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)

![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)